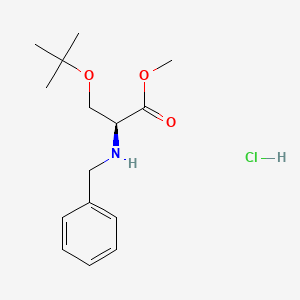

(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride” is a chemical compound. Tertiary butyl esters, such as this compound, find large applications in synthetic organic chemistry .

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The molecular structure of “(S)-Methyl 2-(benzylamino)-3-(tert-butoxycarbonyl)amino)-3- ( (S)-2-oxopyrrolidin-3-yl)propanoate” is represented by the Inchi Code: 1S/C13H22N2O5/c1-13 (2,3)20-12 (18)15-9 (11 (17)19-4)7-8-5-6-14-10 (8)16/h8-9H,5-7H2,1-4H3, (H,14,16) (H,15,18)/t8-,9-/m0/s1 .Chemical Reactions Analysis

Tertiary butyl esters are known to undergo a variety of chemical reactions. For instance, the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been achieved using flow microreactor systems .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 286.33 . The compound should be stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Biodegradation and Environmental Fate

Research on compounds like ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) focuses on their biodegradation and environmental fate, particularly in soil and groundwater. These studies are crucial for understanding how such compounds, once released into the environment, undergo microbial degradation, which is relevant for assessing the environmental impact of related chemicals (Thornton et al., 2020). Similar research paths might be relevant for (S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride, especially in understanding its stability, degradation pathways, and potential environmental risks.

Toxicity and Environmental Behavior

The study of MTBE's environmental behavior and toxicity, as reviewed by Squillace et al. (1997), can offer insights into the methodologies and considerations applicable to similar compounds. Such reviews encompass the solubility, transport, and biodegradation resistance of these compounds in aquatic environments, which are critical factors in assessing their environmental impact and guiding regulatory and remediation efforts (Squillace et al., 1997).

Chemical Recycling and Waste Management

Karayannidis and Achilias (2007) discussed the chemical recycling of poly(ethylene terephthalate) (PET), highlighting innovative approaches to managing plastic waste, including hydrolysis and glycolysis to recover and repurpose monomers. This research is pertinent to the broader field of sustainable chemistry and waste reduction, offering potential frameworks for the recycling or degradation of various chemical compounds, including this compound (Karayannidis & Achilias, 2007).

Antioxidant Use in Food and Cosmetics

The practical use of natural antioxidants in meat products, as reviewed by Oswell et al. (2018), underscores the trend towards replacing synthetic antioxidants with natural counterparts in food preservation. Research on antioxidants, whether synthetic or natural, is crucial for enhancing food quality and safety. Insights from such studies may be relevant in exploring the potential antioxidant applications of this compound or related compounds (Oswell et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Tertiary butyl esters, such as “(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride”, have large applications in synthetic organic chemistry . The development of more efficient, versatile, and sustainable methods for their synthesis, such as the use of flow microreactor systems , represents an important direction for future research.

Eigenschaften

IUPAC Name |

methyl (2S)-2-(benzylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-15(2,3)19-11-13(14(17)18-4)16-10-12-8-6-5-7-9-12;/h5-9,13,16H,10-11H2,1-4H3;1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYVZGGUHIDNDZ-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC)NCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670051 |

Source

|

| Record name | Methyl N-benzyl-O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670278-82-7 |

Source

|

| Record name | Methyl N-benzyl-O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)